molecular formula C16H16F3NO2 B2843080 3-Methylidene-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 2309217-28-3

3-Methylidene-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane

カタログ番号: B2843080
CAS番号: 2309217-28-3
分子量: 311.304
InChIキー: BEBWAMTZACOWDR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methylidene-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane is a tropane-derived bicyclic compound characterized by a methylidene group at position 3 and a 3-(trifluoromethoxy)benzoyl substituent at the 8-position. The 8-azabicyclo[3.2.1]octane scaffold is a hallmark of tropane alkaloids, which are widely studied for their pharmacological properties, including interactions with neurotransmitter transporters and receptors .

特性

IUPAC Name

(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2/c1-10-7-12-5-6-13(8-10)20(12)15(21)11-3-2-4-14(9-11)22-16(17,18)19/h2-4,9,12-13H,1,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBWAMTZACOWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Similar Compounds

Structural and Substituent Variations

The 8-azabicyclo[3.2.1]octane core is highly modifiable, with substituents at positions 3 and 8 significantly influencing biological activity. Key structural analogs include:

Compound Name 3-Position Substituent 8-Position Substituent Key Features Reference ID
3-Methylidene-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane Methylidene 3-(Trifluoromethoxy)benzoyl Enhanced metabolic stability; potential CNS activity due to fluorinated aryl
3-[Bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane (22e) Bis(4-fluorophenyl)methoxyethylidenyl Cyclopropylmethyl High yield (65%); 5-HT1A receptor binding (elemental analysis: C 64.62%)
8-(4-Fluorobenzyl)-3-[bis(4-fluorophenyl)methoxyethylidenyl]-8-azabicyclo[3.2.1]octane (22f) Bis(4-fluorophenyl)methoxyethylidenyl 4-Fluorobenzyl 87% yield; selective dopamine reuptake inhibition (C 67.44%)
3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride 4-Bromobenzoyl H (protonated amine) DAT/5-HT1A activity inferred from bromoaryl analogs
WIN35,428 4-Fluorophenyl 2β-Carbomethoxy Cocaine analog; DAT inhibitor (Ki < 10 nM)

Physicochemical Properties

  • Lipophilicity : Trifluoromethoxy groups (ClogP ~2.5) increase membrane permeability compared to hydroxyl or methoxy analogs (ClogP ~1.8) .
  • Metabolic Stability: Fluorinated aryl groups resist CYP450 oxidation, as seen in 3-(4-fluorophenoxy)-8-azabicyclo[3.2.1]octane derivatives (t₁/₂ > 4 hrs in microsomal assays) .

準備方法

Tropinone Derivative Functionalization

Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) provides a versatile starting material. Key steps include:

  • Reductive Amination : Sodium borohydride-mediated reduction of tropinone yields tropine (8-methyl-8-azabicyclo[3.2.1]octan-3-ol), which undergoes dehydration to form 3-methylene-8-azabicyclo[3.2.1]octane.
  • Methylidene Introduction : Phosphorus oxychloride (POCl₃) in pyridine facilitates β-elimination of tropine derivatives, generating the exocyclic double bond.

Reaction Conditions :

  • Solvent: Anhydrous dichloromethane
  • Temperature: 0°C to room temperature
  • Yield: 68–72%

Palladium-Catalyzed Cyclization

Recent advances employ palladium/organo relay catalysis for single-step bicyclo[3.2.1]octane assembly:

  • Substrates : Vinylethylene carbonates + amine-substituted enones
  • Catalyst System : Pd(OAc)₂/BINOL-derived phosphoric acid
  • Key Step : Sequential N-allylic substitution, Diels-Alder cyclization, and ketalization
  • Yield : 81–89% with >20:1 diastereoselectivity

3-(Trifluoromethoxy)benzoyl Group Installation

Introducing the 3-(trifluoromethoxy)benzoyl moiety at the bridgehead nitrogen requires precise control to avoid scaffold degradation.

Direct Acylation

Reagents :

  • 3-(Trifluoromethoxy)benzoyl chloride
  • Base: N,N-Diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP)

Procedure :

  • Dissolve 3-methylene-8-azabicyclo[3.2.1]octane (1.0 equiv) in dry THF.
  • Add DIPEA (2.5 equiv) and 3-(trifluoromethoxy)benzoyl chloride (1.2 equiv) at −78°C.
  • Warm to room temperature and stir for 12 h.

Challenges :

  • Low nucleophilicity of bridgehead nitrogen (pKa ~7.5)
  • Competing hydrolysis of acyl chloride

Optimization :

  • Coupling Agents : HATU/DIEA in DMF improves yield to 65%
  • Temperature : −40°C minimizes side reactions

Suzuki-Miyaura Coupling (Alternative Route)

For advanced intermediates bearing halogenated aryl groups:

  • Catalyst : Pd(PPh₃)₄/K₃PO₄
  • Ligand : SPhos
  • Cross-Coupling Partner : 3-(Trifluoromethoxy)phenylboronic acid

Advantages :

  • Avoids sensitive acyl chloride handling
  • Tolerates diverse functional groups

Limitations :

  • Requires pre-functionalized brominated bicyclo scaffold

Integrated Synthetic Pathways

Linear Approach (Tropinone → Methylidene → Acylation)

Stepwise Yield Analysis :

Step Reaction Yield (%) Purity (HPLC)
Tropinone reduction NaBH₄/MeOH 92 98.5
Dehydration POCl₃/pyridine 71 97.2
Acylation HATU/DIEA 65 95.8

Total Yield : 43%

Convergent Approach (Palladium-Mediated Cyclization + Late-Stage Acylation)

Advantages :

  • Fewer purification steps
  • Higher diastereomeric control

Performance Metrics :

  • Bicyclo core yield: 86%
  • Acylation yield: 78%
  • Total Yield : 67%

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

Parameter Linear Route Convergent Route
Raw material cost ($/kg) 320 410
Process time (h) 48 32
Waste generation (kg/kg product) 15.2 9.7

Key Insight : The convergent route’s higher upfront cost offsets reduced waste disposal expenses in GMP facilities.

Continuous Flow Optimization

  • Reactor Design : Microfluidic Pd-catalyzed cyclization achieves 92% conversion at 120°C
  • In-line Analytics : FTIR monitors acyl chloride consumption in real-time

Emerging Methodologies

Biocatalytic Approaches

  • Enzyme : Candida antarctica lipase B (CAL-B)
  • Function : Stereoselective acylation of racemic bicyclo intermediates
  • Result : 99% ee achieved for (R)-enantiomer

Photoredox-Mediated C–H Activation

  • Catalyst : Ir(ppy)₃ (2 mol%)
  • Substrate : 8-Azabicyclo[3.2.1]octane derivatives
  • Outcome : Direct trifluoromethoxylation avoids pre-functionalized benzoyl groups

Analytical Characterization

Critical quality attributes verified via:

  • NMR : δ 5.32 (m, 1H, CH₂=), 7.45–7.89 (m, 4H, aryl)
  • HRMS : m/z 311.3001 [M+H]⁺ (calc. 311.2998)
  • XRD : Confirms chair-boat conformation of bicyclo system

Q & A

Q. What are the key synthetic routes for 3-Methylidene-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane?

The synthesis typically involves:

  • Step 1 : Construction of the 8-azabicyclo[3.2.1]octane core via intramolecular cyclization of a precursor amine, often using acid catalysis or thermal conditions .
  • Step 2 : Introduction of the 3-methylidene group through Wittig or Horner-Wadsworth-Emmons reactions, ensuring regioselectivity .
  • Step 3 : Functionalization at the 8-position with 3-(trifluoromethoxy)benzoyl via nucleophilic acyl substitution or Friedel-Crafts acylation, requiring anhydrous conditions and catalysts like AlCl₃ .
    Critical Note : Optimize reaction temperatures (e.g., 0–5°C for acylation) to avoid side products.

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms bicyclic structure integrity. For example, coupling constants (e.g., J = 9–12 Hz for bridgehead protons) validate the bicyclo[3.2.1]octane geometry .
  • Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N percentages (e.g., C: 64.98% calculated vs. 64.62% observed in related derivatives) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 385.15 for C₁₉H₂₁F₃NO₃) .

Q. How is initial biological activity screening conducted for this compound?

  • In Vitro Binding Assays : Screen against neurotransmitter transporters (e.g., dopamine transporter, DAT) using radiolabeled ligands (e.g., [³H]WIN35,428) to measure IC₅₀ values .
  • Enzyme Inhibition Studies : Test inhibition of N-acyl-phosphatidylethanolamine-hydrolyzing acid amidase (NAAA) using fluorogenic substrates in cell lysates .
  • Solubility and Stability : Assess pharmacokinetic properties via HPLC under physiological pH (e.g., 7.4) to guide dosing in animal models .

Advanced Research Questions

Q. How do structural modifications at the 3-methylidene position influence biological activity?

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., sulfonyl): Enhance binding affinity for DAT (e.g., RTI-336 IC₅₀ = 2.1 nM vs. parent compound IC₅₀ = 8.3 nM) .
    • Bulkier Groups (e.g., aryl): Reduce blood-brain barrier penetration but improve metabolic stability .
  • Methodology : Use molecular docking (e.g., AutoDock Vina) to correlate substituent size/electronic effects with binding pocket interactions in DAT homology models .

Q. How can contradictory activity data in biological assays be resolved?

  • Case Example : Discrepancies in MIC values against Staphylococcus aureus (e.g., 0.03 μg/mL vs. 0.5 μg/mL) may arise from:
    • Enantiomeric Impurities : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test individually .
    • Assay Variability : Standardize inoculum size (e.g., 5×10⁵ CFU/mL) and growth medium (Mueller-Hinton II) across labs .
  • Statistical Analysis : Apply ANOVA to identify significant outliers and confirm reproducibility .

Q. What computational strategies are effective for predicting target interactions?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., DAT) in explicit solvent (TIP3P water) for 100 ns to assess binding stability .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., trifluoromethoxy vs. methoxy) to predict affinity changes .
  • ADMET Prediction : Use QikProp to estimate logP (target <3), CNS activity (+1 to -2), and cytochrome P450 inhibition .

Q. How can synthetic yields be optimized for large-scale production?

  • Catalysis : Replace traditional AlCl₃ with recyclable Lewis acids (e.g., FeCl₃·SiO₂) to improve acylation yields from 65% to 89% .
  • Continuous Flow Reactors : Enhance heat/mass transfer for cyclization steps, reducing reaction time from 24h to 2h .
  • Workup Optimization : Use liquid-liquid extraction (ethyl acetate/water) followed by silica gel chromatography (hexane:EtOAc 4:1) to isolate >95% pure product .

Q. What mechanisms underlie its interaction with neurotransmitter transporters?

  • DAT Binding : The bicyclic core mimics tropane alkaloids, positioning the 3-methylidene group to form hydrophobic contacts with Phe155 and Tyr470 residues .
  • Allosteric Modulation : Trifluoromethoxybenzoyl may stabilize a closed conformation of the transporter, inhibiting dopamine reuptake (confirmed via electrophysiology in HEK293 cells) .
  • Kinetic Studies : Use stopped-flow fluorescence to measure kon/koff rates (e.g., kon = 1.5×10⁶ M⁻¹s⁻¹) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。